molecular formula C21H21F3N4O3S B2604187 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892256-34-7

3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2604187
CAS RN: 892256-34-7
M. Wt: 466.48
InChI Key: KGQJJOGLQZCNDE-UHFFFAOYSA-N
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Description

The compound “3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule with a molecular formula of C21H21F3N4O3S and an average mass of 466.477 Da . It contains several functional groups, including a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, a piperazine ring, and a trifluoromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups contributing to its overall shape and properties. The trifluoromethylphenyl group, the piperazine ring, and the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group are all key components of the molecule .

Scientific Research Applications

Microwave-assisted Synthesis and Heterocyclic Derivatives

Research on the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has shown that compounds related to 3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be synthesized efficiently. This method yields various heterocyclic derivatives, highlighting the chemical's versatility in synthesizing complex structures (Shaaban, 2008).

Antihypertensive Potential

Studies on thienopyrimidinedione derivatives, including structures similar to the mentioned compound, have been evaluated for their antihypertensive effects. These compounds have demonstrated significant potential as oral antihypertensive agents, providing a foundation for developing new therapeutic agents in this domain (Russell et al., 1988).

Structural Studies and Analgesic Interactions

The structural characteristics and interactions of phenylbutazone and its complexes, which share structural features with the compound , have been elucidated through X-ray crystallography. These studies contribute to understanding the molecular basis of analgesic activity and drug design (Singh & Vijayan, 1977).

Anti-inflammatory and Analgesic Agents

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the compound of interest, has shown promising anti-inflammatory and analgesic activities. These findings suggest potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).

P2X7 Receptor Antagonists for Anti-inflammatory Drugs

Studies focusing on the optimization of KN-62, a known P2X7 receptor antagonist, have led to the development of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists. These derivatives, sharing core structural similarities with the chemical compound of interest, offer promising avenues for anti-inflammatory drug development (Park et al., 2015).

properties

IUPAC Name

3-[4-oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3S/c22-21(23,24)14-3-1-4-15(13-14)26-8-10-27(11-9-26)17(29)5-2-7-28-19(30)18-16(6-12-32-18)25-20(28)31/h1,3-4,6,12-13H,2,5,7-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQJJOGLQZCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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